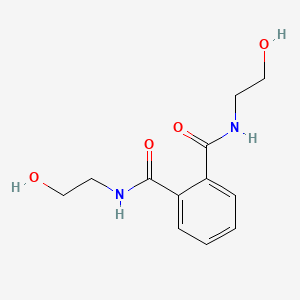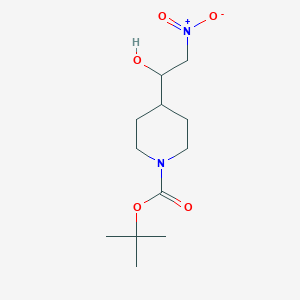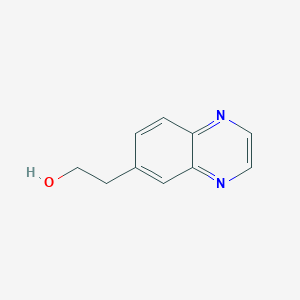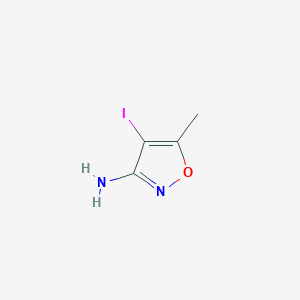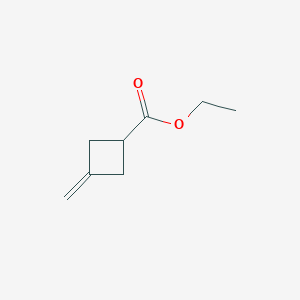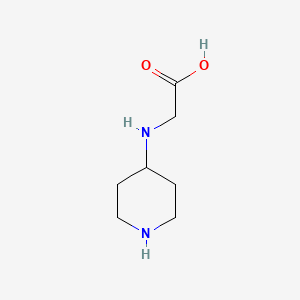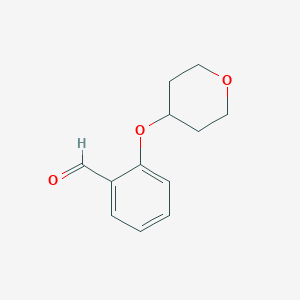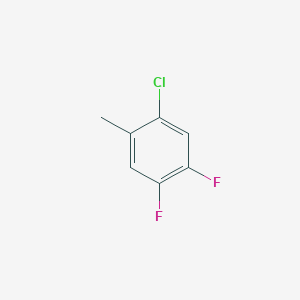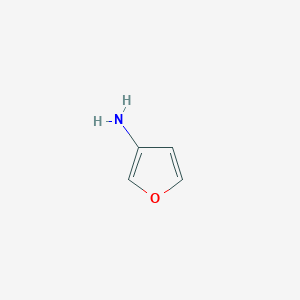
6-Chloroquinoline-2-carbonitrile
Descripción general
Descripción
6-Chloroquinoline-2-carbonitrile (6-CQCN) is an important compound that is widely used in scientific research. It is a heterocyclic compound with a six-membered ring structure containing both a nitrogen and a carbon atom. 6-CQCN has a wide variety of applications in scientific research and can be used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Cancer Research and Inhibition of Kinases
A key area of research involving derivatives of 6-chloroquinoline-2-carbonitrile is in cancer treatment. Studies have focused on synthesizing and analyzing compounds like 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles that function as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) kinases. These inhibitors show promise in treating cancer due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. The compounds, such as EKB-569 and HKI-272, have entered clinical trials, highlighting their potential in cancer therapy (Wissner et al., 2003); (Tsou et al., 2005).
Chemical Transformations and Heterocyclic Systems
The chemical reactivity of compounds related to this compound, such as 6-methylchromone-3-carbonitrile, has been explored in various studies. These compounds react with nucleophilic reagents to form diverse heterocyclic systems. Understanding these reactions contributes to the broader field of organic chemistry and aids in the synthesis of biologically active compounds (Ibrahim & El-Gohary, 2016).
Synthesis and Chemical Reactions
Research has been conducted on the synthesis and reactions of chloroquinoline-3-carbonitrile derivatives, including those with chloro substituents at various positions. These studies are crucial for developing new methods to produce compounds with potential biological activity. The findings have applications in medicinal chemistry and drug development (Mekheimer et al., 2019).
Optoelectronic Properties
The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those related to this compound, have been investigated using density functional theory. This research is significant for the development of efficient multifunctional materials in optoelectronics (Irfan et al., 2020).
Antimicrobial and Antitumor Activities
Some derivatives of this compound exhibit antimicrobial activity. Additionally, the synthesis of novel pyrazoloquinoline and pyridoquinazoline derivatives from chloroquinoline-3-carbonitrile precursors has been studied for their potential antitumor activities. This line of research contributes to the discovery of new therapeutic agents (Elkholy & Morsy, 2006).
Corrosion Inhibition
Quinoline derivatives, including those based on this compound, have been analyzed for their effectiveness as corrosion inhibitors. Such studies are important in material science, especially for protecting metals in acidic environments (Singh et al., 2016).
Propiedades
IUPAC Name |
6-chloroquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEJYSXRUMFXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601466 | |
| Record name | 6-Chloroquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52313-35-6 | |
| Record name | 6-Chloroquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



